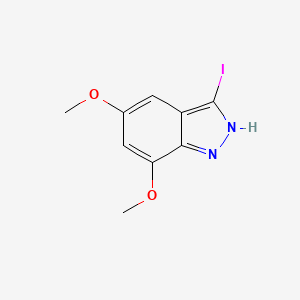![molecular formula C8H13BrO3 B14868242 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound with a unique structure that includes a bromine atom, an ethyl group, and a trioxabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, typically at room temperature, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents (e.g., ethanol or water) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Materials Science: Utilized in the design of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different reactivity and applications.
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the trioxabicyclo framework, used in various organic reactions.
Uniqueness
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[22
Properties
Molecular Formula |
C8H13BrO3 |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13BrO3/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h6H,3-5H2,1-2H3 |
InChI Key |
ATYICEREQWGFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12OCC(CO1)(CO2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


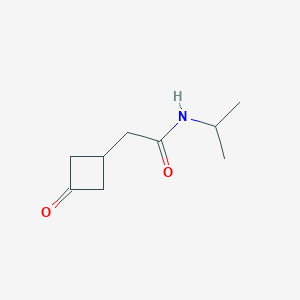
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)


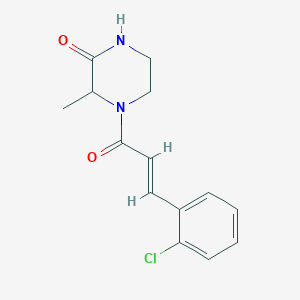
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
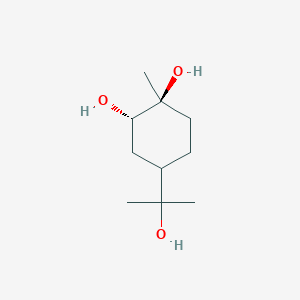
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
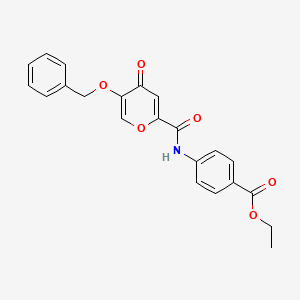

![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)

